molecular formula C14H20N4O3S2 B2457130 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034548-50-8

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2457130
CAS RN: 2034548-50-8
M. Wt: 356.46
InChI Key: VFXNHWCZBBTDHG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a sulfonamide group, a furan ring, and a thiomorpholine ring . These functional groups could potentially confer a variety of chemical properties to the molecule.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Furan rings, for example, are five-membered aromatic heterocycles containing one oxygen atom . Pyrazole rings are nitrogen-containing heterocycles .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its specific structure and the conditions under which it’s reacted. Furan derivatives, for example, can undergo a variety of reactions, including Diels–Alder additions to electrophilic alkenes and alkynes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have garnered significant attention in medicinal chemistry due to their therapeutic efficacy. In the context of microbial resistance, these compounds offer promising solutions. Specifically, N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . Researchers have synthesized analogues containing furan scaffolds, exploring their potential as novel antibacterial agents . Further investigations into its mechanism of action and specific bacterial targets are warranted.

Anti-Ulcer Activity

Furan derivatives have been investigated for their gastroprotective properties. Although not directly studied, N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide’s furan ring suggests potential anti-ulcer effects. Researchers could explore its impact on gastric mucosal integrity and acid secretion.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, some indole derivatives (which have a structure similar to pyrazole) have been found to have antiviral activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, furfural, a compound related to furan, is flammable and can cause eye irritation .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, furan derivatives have been studied for their potential use in a variety of fields, including therapeutics, photovoltaics, and sustainable chemistry .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S2/c1-17-11-12(9-15-17)23(19,20)16-10-13(14-3-2-6-21-14)18-4-7-22-8-5-18/h2-3,6,9,11,13,16H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXNHWCZBBTDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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